molecular formula C5H4ClNOS B2970740 2-chloro-4-methyl-5-Thiazolecarboxaldehyde CAS No. 289469-54-1

2-chloro-4-methyl-5-Thiazolecarboxaldehyde

Cat. No. B2970740
CAS RN: 289469-54-1
M. Wt: 161.6
InChI Key: BQAYCEGMJWKEAK-UHFFFAOYSA-N
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Description

“2-chloro-4-methyl-5-Thiazolecarboxaldehyde” is a derivative of thiazole . Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. It’s commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and flavor compounds .


Chemical Reactions Analysis

Thiazole derivatives are known to undergo various chemical reactions. For instance, “2-Thiazolecarboxaldehyde” undergoes Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) .

Scientific Research Applications

Organic Ionic Liquids and Benzoin Condensation

2-chloro-4-methyl-5-Thiazolecarboxaldehyde derivatives, such as 4- and 5-methyl thiazole, are significant in the synthesis of organic ionic liquids (OILs). These OILs, when treated with triethylamine, can promote the benzoin condensation of benzaldehyde, an important reaction in organic synthesis (Davis & Forrester, 1999).

Synthesis and Optical Properties of Aluminum and Zinc Quinolates

Another application involves the reaction of 4-Methyl(methoxy or chloro)benzaldehyde with 2-methyl-8-quinolinol to produce aluminum and zinc complexes with unique spectroscopic, thermal, thermomechanical, and optical properties. These complexes show improved thermal stability and solubility compared to reference complexes, and their solutions emit blue-green light, making them potentially useful in optoelectronics (Barberis & Mikroyannidis, 2006).

Trace Analysis in Pharmaceuticals

In the pharmaceutical industry, this compound derivatives are employed as reagents for forming thiazole heterocycles. A method involving hydrophilic interaction chromatography (HILIC) has been developed for the trace analysis of these compounds in pharmaceutical materials, showcasing their importance in quality control and regulatory compliance (Denton, Berwick, & Loughlin, 2016).

Catalytic Properties in Metal-Organic Frameworks

The derivatives of this compound are also significant in the study of metal-organic frameworks. For instance, they have been used to explore the catalytic properties of Cu3(BTC)2, a metal-organic framework compound, in processes like the chemisorption of benzaldehyde and cyanosilylation reactions (Schlichte, Kratzke, & Kaskel, 2004).

Synthesis of Imidazole Derivatives

4(5)-Chloro-imidazole-5(4)-carboxaldehyde derivatives, closely related to this compound, are important precursors in the synthesis of biologically active compounds. A novel method for their synthesis has been developed, highlighting their role in medicinal chemistry and drug development (Davood, Alipour, & Shafiee, 2008).

properties

IUPAC Name

2-chloro-4-methyl-1,3-thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNOS/c1-3-4(2-8)9-5(6)7-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAYCEGMJWKEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 2-chloro-4-methylthiazole (0.3 g) in tetrahydrofuran (3 ml) was added a solution of n-butyllithium in n-hexane (1.63M, 1.52 ml) dropwise at −70° C. under a nitrogen atmosphere, and the mixture was stirred for 20 minutes at −70° C. To the resultant mixture was added N,N-dimethylformamide (0.21 ml) at −70° C., and the mixture was stirred for 40 minutes. The mixture was poured into a saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The organic layer was washed with brine, dried over magnesium sulfate and evaporated. The residue was purified by column chromatography (silica gel 10 g, n-hexane:ethyl acetate=10:1) to give 2-chloro-5-formyl-4-methylthiazole (231 mg).
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0.3 g
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3 mL
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1.52 mL
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resultant mixture
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0 (± 1) mol
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0.21 mL
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